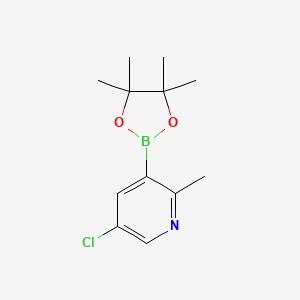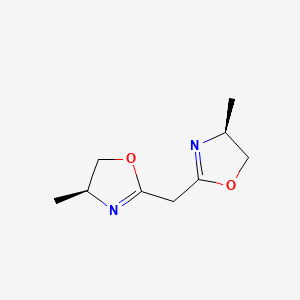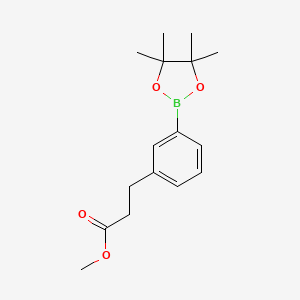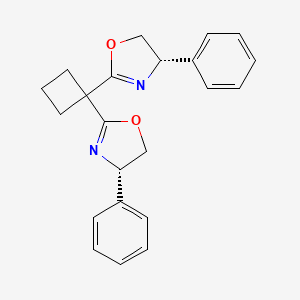![molecular formula C40H54O4 B8145064 4-[2,5-didecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8145064.png)
4-[2,5-didecoxy-4-(4-formylphenyl)phenyl]benzaldehyde
Descripción general
Descripción
2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by its unique structure, which includes two decyloxy groups and two aldehyde groups attached to a terphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a dibromo-substituted benzene and a boronic acid derivative.
Introduction of Decyloxy Groups: The decyloxy groups can be introduced via etherification reactions using decanol and a suitable base, such as potassium carbonate, under reflux conditions.
Formylation: The final step involves the formylation of the terphenyl core to introduce the aldehyde groups. This can be achieved using a Vilsmeier-Haack reaction, where the terphenyl compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of 2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various alkoxy or functionalized terphenyl derivatives.
Aplicaciones Científicas De Investigación
2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Materials Science: Used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of chemical sensors due to its ability to form stable complexes with various analytes.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is largely dependent on its functional groups:
Aldehyde Groups: These groups can form Schiff bases with amines, which is useful in biochemical assays and sensor applications.
Decyloxy Groups: These hydrophobic groups enhance the solubility of the compound in organic solvents and contribute to its self-assembly properties in materials science.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Used in the preparation of similar terphenyl derivatives.
1,4-Bis(decyloxy)benzene: Shares the decyloxy functional groups but lacks the aldehyde groups.
2,5-Dibromo-p-xylene: Another precursor for terphenyl synthesis with different substituents.
Uniqueness
2’,5’-Bis(decyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the combination of its decyloxy and aldehyde functional groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.
Propiedades
IUPAC Name |
4-[2,5-didecoxy-4-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O4/c1-3-5-7-9-11-13-15-17-27-43-39-29-38(36-25-21-34(32-42)22-26-36)40(44-28-18-16-14-12-10-8-6-4-2)30-37(39)35-23-19-33(31-41)20-24-35/h19-26,29-32H,3-18,27-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIINBXJNLKGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCCCC)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















